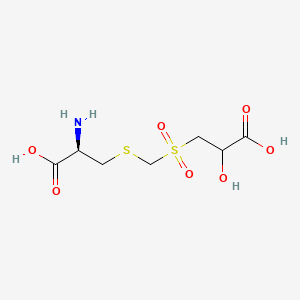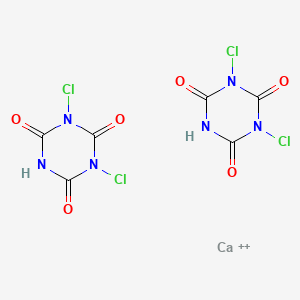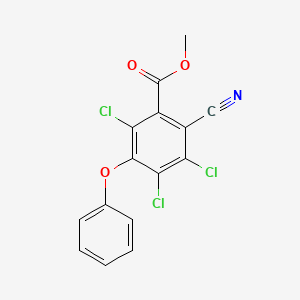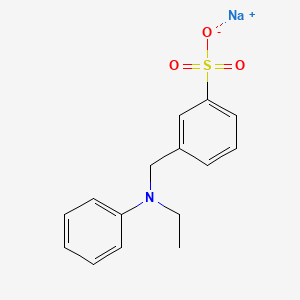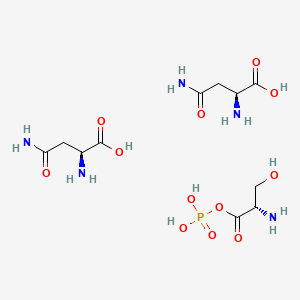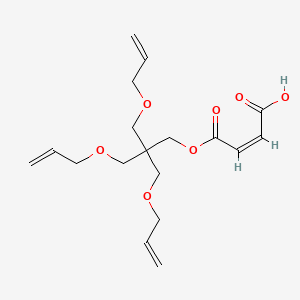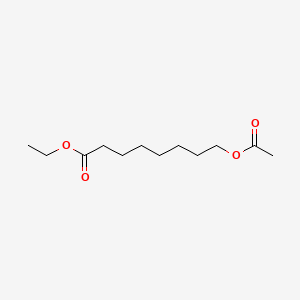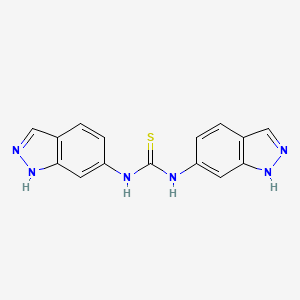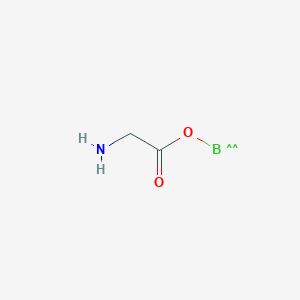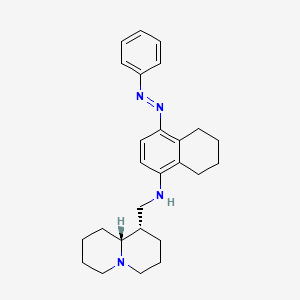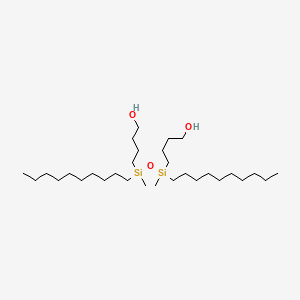
1-Butanol, 4,4'-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanol, 4,4’-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis- is a complex organic compound characterized by the presence of butanol groups attached to a disiloxane core. This compound is notable for its unique structure, which includes long alkyl chains and silicon atoms, making it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 4,4’-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis- typically involves the reaction of 1-butanol with a disiloxane precursor. The reaction conditions often require the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the disiloxane bond. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanol, 4,4’-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis- can undergo various chemical reactions, including:
Oxidation: The butanol groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydrogen atoms in the butanol groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkyl halides under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butanol groups can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
1-Butanol, 4,4’-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure makes it useful in studying the interactions between organic molecules and silicon-based compounds.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism by which 1-Butanol, 4,4’-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis- exerts its effects involves interactions with molecular targets and pathways. The disiloxane core can interact with various biological molecules, potentially altering their function and activity. The long alkyl chains may facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-1-butanol: A structurally similar compound with different alkyl chain lengths and functional groups.
1-Butanol, 3,3-dimethyl-: Another related compound with variations in the positioning of the methyl groups.
Uniqueness
1-Butanol, 4,4’-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis- is unique due to its disiloxane core and long alkyl chains, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring stability and versatility .
Propriétés
Numéro CAS |
79771-33-8 |
|---|---|
Formule moléculaire |
C30H66O3Si2 |
Poids moléculaire |
531.0 g/mol |
Nom IUPAC |
4-[decyl-[decyl-(4-hydroxybutyl)-methylsilyl]oxy-methylsilyl]butan-1-ol |
InChI |
InChI=1S/C30H66O3Si2/c1-5-7-9-11-13-15-17-21-27-34(3,29-23-19-25-31)33-35(4,30-24-20-26-32)28-22-18-16-14-12-10-8-6-2/h31-32H,5-30H2,1-4H3 |
Clé InChI |
KSWGMKYLGVSWIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC[Si](C)(CCCCO)O[Si](C)(CCCCCCCCCC)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


